molecular formula C8H7N3 B110992 Quinazolin-6-amine CAS No. 101421-72-1

Quinazolin-6-amine

Cat. No. B110992
M. Wt: 145.16 g/mol
InChI Key: XFGPXURFKAUHQR-UHFFFAOYSA-N
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Description

Quinazolin-6-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been associated with various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesic, anti-virus, and more .


Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, which are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, aniline and ethyl glyoxalate are used as substrates in a Povarov imino-Diels-Alder reaction .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

Quinazoline derivatives are synthesized through various reactions, including Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Other reactions include Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Physical And Chemical Properties Analysis

Quinazolin-6-amine has a molecular weight of 145.16 . Its IUPAC name is 6-quinazolinamine . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Anti-Cancer

  • Application : Quinazolin-6-amine derivatives have shown significant anti-cancer properties .
  • Method : Various active groups are installed to the quinazoline moiety using developing synthetic methods .
  • Results : The results have shown promising anti-cancer activities, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Inflammation

  • Application : Quinazolin-6-amine derivatives have been found to possess anti-inflammatory properties .
  • Results : The compounds have shown anti-inflammatory effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Bacterial

  • Application : Quinazolin-6-amine derivatives have demonstrated anti-bacterial activities .
  • Results : The compounds have shown anti-bacterial effects, but specific quantitative data or statistical analyses are not provided in the sources .

Analgesia

  • Application : Quinazolin-6-amine derivatives have been used as analgesics .
  • Results : The compounds have shown analgesic effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Virus

  • Application : Quinazolin-6-amine derivatives have shown anti-viral properties .
  • Results : The compounds have shown anti-viral effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Diabetes

  • Application : Quinazolin-6-amine derivatives have been used in the treatment of diabetes .
  • Results : The compounds have shown anti-diabetic effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Cytotoxin

  • Application : Quinazolin-6-amine derivatives have shown anti-cytotoxin properties .
  • Results : The compounds have shown anti-cytotoxin effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Spasm

  • Application : Quinazolin-6-amine derivatives have been used as anti-spasm agents .
  • Results : The compounds have shown anti-spasm effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Tuberculosis

  • Application : Quinazolin-6-amine derivatives have been used in the treatment of tuberculosis .
  • Results : The compounds have shown anti-tuberculosis effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Oxidation

  • Application : Quinazolin-6-amine derivatives have shown anti-oxidation properties .
  • Results : The compounds have shown anti-oxidation effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Malarial

  • Application : Quinazolin-6-amine derivatives have been used in the treatment of malaria .
  • Results : The compounds have shown anti-malarial effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Hypertension

  • Application : Quinazolin-6-amine derivatives have been used in the treatment of hypertension .
  • Results : The compounds have shown anti-hypertension effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Obesity

  • Application : Quinazolin-6-amine derivatives have been used in the treatment of obesity .
  • Results : The compounds have shown anti-obesity effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Psychotic

  • Application : Quinazolin-6-amine derivatives have been used as anti-psychotic agents .
  • Results : The compounds have shown anti-psychotic effects, but specific quantitative data or statistical analyses are not provided in the sources .

Sedative-Hypnotic

  • Application : Quinazolin-6-amine derivatives have been used as sedative-hypnotic agents .
  • Results : The compounds have shown sedative-hypnotic effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Histaminic

  • Application : Quinazolin-6-amine derivatives have been used as anti-histaminic agents .
  • Results : The compounds have shown anti-histaminic effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Convulsant

  • Application : Quinazolin-6-amine derivatives have been used as anti-convulsant agents .
  • Results : The compounds have shown anti-convulsant effects, but specific quantitative data or statistical analyses are not provided in the sources .

Anti-Tubercular

  • Application : Quinazolin-6-amine derivatives have been used in the treatment of tuberculosis .
  • Results : The compounds have shown anti-tubercular effects, but specific quantitative data or statistical analyses are not provided in the sources .

Future Directions

Quinazoline derivatives, including Quinazolin-6-amine, continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of novel quinazoline-based compounds as potential drugs, particularly for anticancer potency . The structure-activity relationship of these compounds will also be a significant area of study .

properties

IUPAC Name

quinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPXURFKAUHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343356
Record name quinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-6-amine

CAS RN

101421-72-1
Record name 6-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoquinazoline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

SnCl2 (8.5 g) dissolved in 8.5 mL of conc. HCl was added to the solution of 6-nitroquinazoline in 42.5 mL of 6 N HCl at 0° C. The reaction mixture was neutralized with KOH 10 minutes later and then extracted with diethyl ether (Et2O) and EtOAc. The product 6-aminoquinazoline was obtained (0.67 g) after the removal of the solvent.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
PDQ Dao, HK Lee, HS Sohn, NS Yoon, CS Cho - ACS omega, 2017 - ACS Publications
… Similar treatment of 2-(2-bromophenyl)-1H-indole (4a) with 2 under the optimized conditions shown in Table 1 produced indolo[1,2-c]quinazolin-6-amine (5a) in 47% yield. However, …
Number of citations: 27 pubs.acs.org
F Ahmadi, A Bazgir - RSC advances, 2016 - pubs.rsc.org
… 1, the best result was obtained with Co(OAc) 2 ·4H 2 O (10 mol%), K 2 S 2 O 8 (1 eq.) and NaOAc (2 eq.) in DMF at 80 C and N-(tert-butyl)benzo[4,5]imidazo[1,2-c]quinazolin-6-amine (…
Number of citations: 29 pubs.rsc.org
JP Kwak, PDQ Dao, CS Cho - European Journal of Organic …, 2020 - Wiley Online Library
… of cyanamide (2) in DMF at 110 C for 10 h in the presence of CuI (10 mol-% based on 1a) along with K 3 PO 4 afforded 8,11-dimethoxybenzo[4,5]imidazo[1,2-c]quinazolin-6-amine (3a) …
SJ Zuo, S Zhang, S Mao, XX Xie, X Xiao, MH Xin… - Bioorganic & Medicinal …, 2016 - Elsevier
… To a solution of 4-(3-trifluoromethylphenylamino)quinazolin-6-amine (0.12 g, 0.39 mmol) in acetonitrile (5 mL), CDI (0.24 g, 1.51 mmol) was added. The reaction mixture was stirred at …
Number of citations: 24 www.sciencedirect.com
SK Manna, T Das, S Samanta - ChemistrySelect, 2019 - Wiley Online Library
… Synthesis of indolo[1,2-c]quinazolin-6-amine could also be synthesized from the reaction of 2-(2-Bromophenyl)indoles with cyanamide under the same condition. This reaction …
P Yin, N Liu, YX Deng, Y Chen, Y Deng… - The Journal of organic …, 2012 - ACS Publications
An efficient route to N 4 -substituted 2,4-diaminoquinazolines has been developed by employing tandem condensation of cyanoimidate–amine and reductive cyclization in iron–HCl …
Number of citations: 47 pubs.acs.org
VM Buha, DN Rana, MT Chhabria… - Medicinal Chemistry …, 2013 - Springer
A novel series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives (6a–6r) and 1-N-substituted-3-(7-(4-methylpiperazin-1-yl)-4-(5-(…
Number of citations: 24 link.springer.com
AH Shinde, S Arepally, MD Baravkar… - The Journal of Organic …, 2017 - ACS Publications
An efficient protocol for the synthesis of quinazoline derivatives through nickel-catalyzed ligand-/base-free oxidative isocyanide insertion under aerobic conditions with intramolecular bis…
Number of citations: 38 pubs.acs.org
SH Megahed, S Rasheed, J Herrmann… - Bioorganic & Medicinal …, 2022 - Elsevier
… -amine derivatives (5–16), N-butyl-2-(butylthio)thieno[2,3-d]pyrimidin-4-amine (20), 4,6-disubstituted-pyrazolo[3,4-d]pyrimidines (25a-c and 26) and 2,4-bis(butylthio)quinazolin-6-amine …
Number of citations: 5 www.sciencedirect.com
JM Honnanayakanavar, O Obulesu… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… )benzimidazoles and cyanamide as coupling partners for copper-catalyzed synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amine and benzo[4,5]imidazo[1,2-c]quinazolin-6-amine …
Number of citations: 11 pubs.rsc.org

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